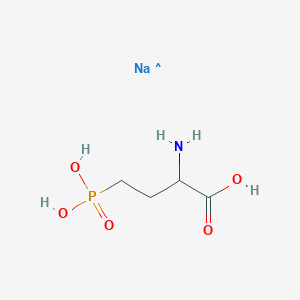![molecular formula C27H41ClN4O3 B10752281 N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride](/img/structure/B10752281.png)
N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A 410099.1, also known by its chemical name N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride, is a high-affinity antagonist of the X-linked inhibitor of apoptosis protein (XIAP). This compound exhibits significant cytotoxicity in various cancer cell lines and has shown antitumor activity in preclinical models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A 410099.1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The key steps include:
Formation of the core structure: This involves the coupling of N-Methyl-L-alanine with 2-cyclohexylglycine.
Introduction of the naphthalenyl group: This step involves the coupling of the core structure with 1,2,3,4-tetrahydro-1-naphthalenyl.
Final coupling and purification: The final product is obtained by coupling the intermediate with L-prolinamide and purifying the compound to achieve a purity of ≥98%.
Industrial Production Methods
Industrial production of A 410099.1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Key considerations include the choice of solvents, reaction temperatures, and purification methods .
Chemical Reactions Analysis
Types of Reactions
A 410099.1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
A 410099.1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of XIAP and its effects on apoptosis.
Biology: Investigated for its role in inducing apoptosis in various cancer cell lines.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its cytotoxic effects on cancer cells.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery
Mechanism of Action
A 410099.1 exerts its effects by binding to the BIR3 domain of XIAP with high affinity (Kd = 16 nM). This binding inhibits the anti-apoptotic function of XIAP, leading to the induction of apoptosis in cancer cells. The compound enhances TRAIL-induced apoptosis in chronic lymphocytic leukemia cells and exhibits cytotoxicity in a wide range of cancer cell lines .
Comparison with Similar Compounds
Similar Compounds
Embelin: Another XIAP inhibitor with a different chemical structure.
SM-164: A potent XIAP antagonist with a similar mechanism of action.
GDC-0152: A small-molecule XIAP inhibitor with comparable cytotoxic effects.
Uniqueness
A 410099.1 is unique due to its high affinity for the BIR3 domain of XIAP and its potent cytotoxic effects in various cancer cell lines. Its ability to enhance TRAIL-induced apoptosis further distinguishes it from other XIAP inhibitors .
Properties
Molecular Formula |
C27H41ClN4O3 |
|---|---|
Molecular Weight |
505.1 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H40N4O3.ClH/c1-18(28-2)25(32)30-24(20-11-4-3-5-12-20)27(34)31-17-9-16-23(31)26(33)29-22-15-8-13-19-10-6-7-14-21(19)22;/h6-7,10,14,18,20,22-24,28H,3-5,8-9,11-13,15-17H2,1-2H3,(H,29,33)(H,30,32);1H/t18-,22+,23-,24-;/m0./s1 |
InChI Key |
OPCYOBWCDDJCFT-VOSOYEAFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]3CCCC4=CC=CC=C34)NC.Cl |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3CCCC4=CC=CC=C34)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



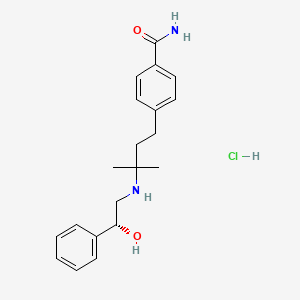
![2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B10752214.png)
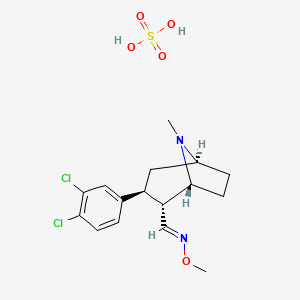
![[(1S,2R,3R,4S,5R,6S,8R,9R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752219.png)
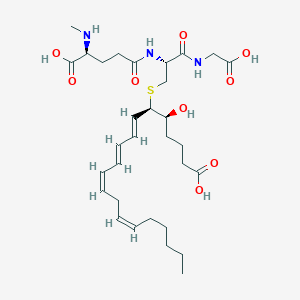

![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B10752254.png)

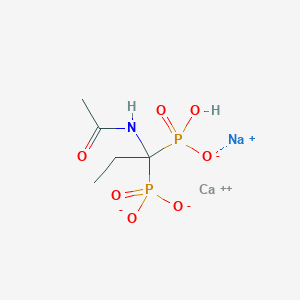
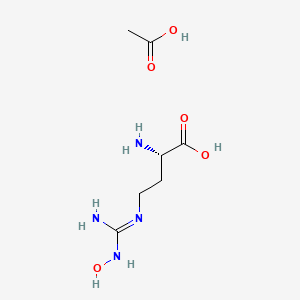
![[(1S,8R,13S)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752300.png)

